molecular formula C15H19NO2 B2915654 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209251-15-9

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B2915654
CAS RN: 1209251-15-9
M. Wt: 245.322
InChI Key: DUBXJYDLYSDKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is a derivative of this scaffold.


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a bicyclic structure with three carbon atoms in one ring and six in the other . The benzyl group is attached to one of the bridgehead carbons, and the carboxylic acid group is attached to the other .


Chemical Reactions Analysis

The synthesis of “this compound” involves several chemical reactions, including the formation of the bicyclic scaffold and the attachment of the benzyl and carboxylic acid groups . The exact reactions involved would depend on the specific synthetic route chosen .

Scientific Research Applications

Conformationally Constrained Dipeptide Isosteres

A novel class of conformationally constrained dipeptide isosteres, based upon enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa), was synthesized. These isosteres are derived from tartaric acid and various α-amino acids. The synthesis involves transforming amino acids into N-benzylamino alcohols, followed by condensation, oxidation, and trans-acetalization, leading to the production of BTAa(O) as single enantiopure diastereoisomers (Guarna et al., 1999).

Proline Analogues

An efficient synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, was described. This process involves simple, high-yielding transformations using readily available starting materials (Casabona, Jiménez, & Cativiela, 2007).

Structural and Conformational Studies

A series of studies focused on the structural and conformational aspects of derivatives related to 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid. These include the synthesis and analysis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, highlighting their preferred chair-envelope conformation (Diez et al., 1991). Furthermore, the structural study of α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid revealed important insights into the bicyclic carbon and proton resonances (Arias-Pérez et al., 2003).

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXJYDLYSDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.